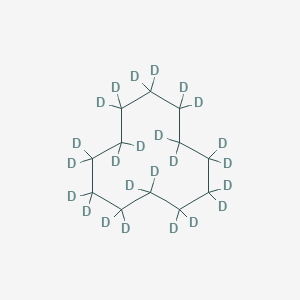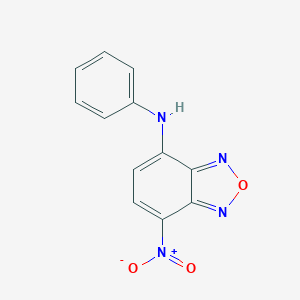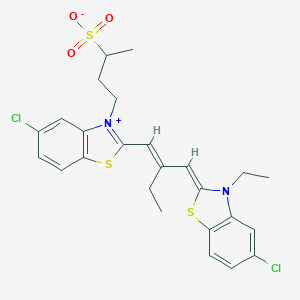
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium, also known as MitoSOX Red, is a fluorescent dye commonly used in scientific research to detect the production of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, and have been implicated in a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is taken up by cells and is rapidly oxidized by ROS to form a highly fluorescent product. The fluorescence of the product is proportional to the amount of ROS present in the cell, allowing researchers to quantify ROS production in real-time. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is highly selective for mitochondrial ROS, making it an ideal tool for studying the role of mitochondrial dysfunction in disease.
生化学的および生理学的効果
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been shown to have minimal toxicity in cells and tissues, making it a safe and reliable tool for studying ROS production. It has been used to study the effects of oxidative stress on cellular function, and has been shown to be an effective tool for detecting changes in mitochondrial function. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has also been used to study the effects of antioxidants on ROS production, and has been shown to be a valuable tool for evaluating the efficacy of antioxidant therapies.
実験室実験の利点と制限
One of the main advantages of 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red is its high selectivity for mitochondrial ROS, making it an ideal tool for studying the role of mitochondrial dysfunction in disease. It is also highly sensitive, allowing researchers to detect even small changes in ROS production. However, 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has some limitations, including its potential for photobleaching and its sensitivity to changes in pH. Researchers must take these limitations into account when designing experiments using 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red.
将来の方向性
There are many potential future directions for research using 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red. One area of interest is the role of mitochondrial dysfunction in aging and age-related diseases. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used to study the effects of aging on mitochondrial function and ROS production, and could potentially be used to identify new therapeutic targets for age-related diseases. Another area of interest is the development of new antioxidant therapies for the treatment of diseases associated with oxidative stress. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used to evaluate the efficacy of these therapies and to identify new compounds with antioxidant properties. Finally, 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red could be used in combination with other fluorescent dyes to study the complex interactions between ROS and other cellular components.
合成法
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The final product is a red powder that is highly soluble in water and can be easily stored and transported.
科学的研究の応用
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been widely used in scientific research to study the role of ROS in various biological processes. It is commonly used to detect ROS production in cells and tissues, and has been used to study the effects of oxidative stress on cellular function. 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium Red has been used in a wide range of research areas, including cancer biology, neurobiology, and cardiovascular research.
特性
CAS番号 |
18426-55-6 |
|---|---|
製品名 |
5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-(3-sulphonatobutyl)benzothiazolium |
分子式 |
C25H26Cl2N2O3S3 |
分子量 |
569.6 g/mol |
IUPAC名 |
4-[5-chloro-2-[2-[(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-2-sulfonate |
InChI |
InChI=1S/C25H26Cl2N2O3S3/c1-4-17(12-24-28(5-2)20-14-18(26)6-8-22(20)33-24)13-25-29(11-10-16(3)35(30,31)32)21-15-19(27)7-9-23(21)34-25/h6-9,12-16H,4-5,10-11H2,1-3H3 |
InChIキー |
JUASOEGJZZHZCQ-UHFFFAOYSA-N |
異性体SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Cl)CC |
正規SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(C)S(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Cl)CC |
その他のCAS番号 |
18426-55-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
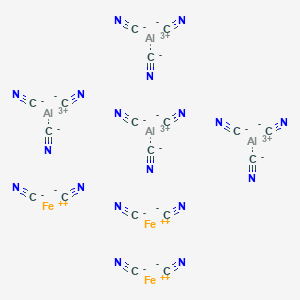
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
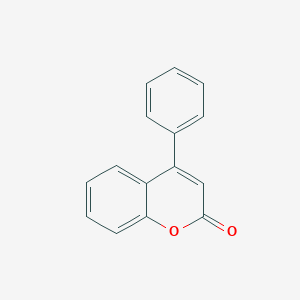


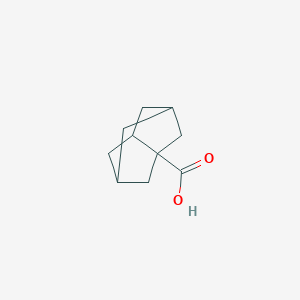

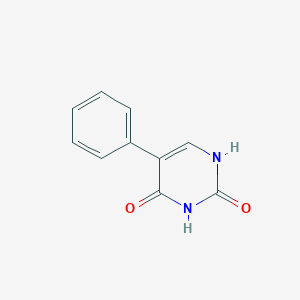
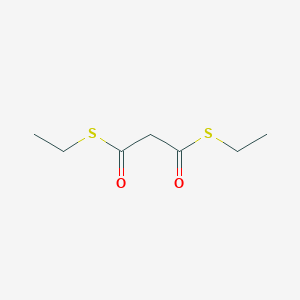

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
